Methyl 4-(octyloxy)benzene-1-carbodithioate
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Overview
Description
Methyl 4-(octyloxy)benzene-1-carbodithioate is an organic compound that belongs to the class of carbodithioate esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(octyloxy)benzene-1-carbodithioate typically involves the reaction of 4-(octyloxy)benzenethiol with carbon disulfide and methyl iodide. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the carbodithioate ester. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetone or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(octyloxy)benzene-1-carbodithioate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the carbodithioate ester to thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(octyloxy)benzene-1-carbodithioate has several applications in scientific research:
Molecular Electronics: The compound is used as an effective contact group for single-molecule conductance measurements, particularly in gold electrode systems.
Materials Science: It is employed in the fabrication of molecular wires and other nanostructured materials due to its unique electronic properties.
Chemistry: The compound serves as a reagent in various organic synthesis reactions, including the formation of complex molecular architectures.
Biology and Medicine:
Mechanism of Action
The mechanism by which Methyl 4-(octyloxy)benzene-1-carbodithioate exerts its effects is primarily through its interaction with metal surfaces and electrodes. The carbodithioate group forms strong bonds with metal atoms, facilitating electron transfer and enhancing the stability of molecular junctions . This interaction is crucial in applications like molecular electronics, where the compound acts as a bridge for electron flow between metal electrodes and organic molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazine-1-carbodithioate: Another carbodithioate ester with similar binding properties to metals.
Benzyl thiomethyl ether: Shares the carbodithioate functionality but differs in its electronic properties and applications.
Uniqueness
Methyl 4-(octyloxy)benzene-1-carbodithioate is unique due to its long alkyl chain (octyloxy group), which imparts distinct solubility and electronic characteristics. This makes it particularly suitable for applications in molecular electronics and materials science, where such properties are advantageous .
Properties
CAS No. |
142011-13-0 |
---|---|
Molecular Formula |
C16H24OS2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
methyl 4-octoxybenzenecarbodithioate |
InChI |
InChI=1S/C16H24OS2/c1-3-4-5-6-7-8-13-17-15-11-9-14(10-12-15)16(18)19-2/h9-12H,3-8,13H2,1-2H3 |
InChI Key |
OLDKKPXBSXBFFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=S)SC |
Origin of Product |
United States |
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